(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile
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Overview
Description
(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile is a complex organic compound that features a benzothiazole moiety and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Penta-2,4-dienenitrile Backbone: This involves the reaction of a suitable nitrile with a conjugated diene system.
Coupling Reactions: The final step involves coupling the benzothiazole moiety with the penta-2,4-dienenitrile backbone under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-phenylpenta-2,4-dienenitrile: Lacks the dimethylamino group.
(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(methylamino)phenyl]penta-2,4-dienenitrile: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in (2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile might confer unique properties, such as increased solubility or enhanced biological activity, compared to similar compounds.
Properties
Molecular Formula |
C20H17N3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2E,4E)-2-(1,3-benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile |
InChI |
InChI=1S/C20H17N3S/c1-23(2)17-12-10-15(11-13-17)6-5-7-16(14-21)20-22-18-8-3-4-9-19(18)24-20/h3-13H,1-2H3/b6-5+,16-7+ |
InChI Key |
QTBLSLSGZBLXPO-OWRQJNCQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C(C#N)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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